
Methyl 4-bromo-3-(bromomethyl)benzoate
Übersicht
Beschreibung
Methyl 4-bromo-3-(bromomethyl)benzoate is an ester . It is a lachrymator and an important drug intermediate . The ester group is slightly twisted out of the plane of the central aromatic ring .
Molecular Structure Analysis
The molecular formula of Methyl 4-bromo-3-(bromomethyl)benzoate is C9H9BrO2 . The molecular weight is 229.07 g/mol . The SMILES string is COC(=O)c1ccc(CBr)cc1 . The InChI is 1S/C9H9BrO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h2-5H,6H2,1H3 .Physical And Chemical Properties Analysis
The boiling point of Methyl 4-bromo-3-(bromomethyl)benzoate is 130-135 °C/2 mmHg (lit.) . The melting point is 57-58 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Optimization : A study focused on the synthesis of Methyl 4-(bromomethyl)benzoate by reacting methyl 4-methylbenzoate with N-bromosuccinimide under optimized conditions, achieving a high yield of 90.5% (Bi Yun-mei, 2012).
- Crystal Structure Analysis : Comparative analysis of crystal structures of related compounds highlighted the role of hydrogen bonds and π–π interactions in forming two-dimensional architectures (P. A. Suchetan et al., 2016).
- Advanced Synthesis Applications : Research into the palladium-catalyzed, allylic amination of unsaturated sugars showcases a novel synthesis approach, demonstrating the compound's utility in complex organic syntheses (H. H. Baer & Zaher S. Hanna, 1981).
Material Science and Engineering
- Copolymerization Studies : Investigations into the thermal reactions of alkali 4-(bromomethyl)benzoate–bromoacetate binary systems have provided insights into solid-state copolymerization, contributing to material science (Mari Inoki et al., 1997).
Novel Reagents and Reaction Mechanisms
- Wittig Reaction Kinetics : The synthesis of liquid crystal intermediates via the Wittig reaction illustrates the compound's role in producing high-yield, high-selectivity reactions, offering insights into reaction kinetics and mechanisms (Maw‐Ling Wang et al., 2007).
Safety and Hazards
Methyl 4-bromo-3-(bromomethyl)benzoate is considered hazardous . It may cause harm if swallowed, cause severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, using only outdoors or in a well-ventilated area, and washing face, hands, and any exposed skin thoroughly after handling .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Methyl 4-bromo-3-(bromomethyl)benzoate is an organic compound that is primarily used as a drug intermediate
Mode of Action
The mode of action of Methyl 4-bromo-3-(bromomethyl)benzoate is not well-documented. As an intermediate, it likely interacts with other compounds during synthesis to form new compounds. The bromomethyl group (-CH2Br) is a good leaving group, which can be replaced by nucleophiles in reactions, leading to various transformations .
Biochemical Pathways
It’s known to be used in the synthesis of 9-o-(4-carboxybenzyl)berberine (cbb) , suggesting it may play a role in pathways where CBB is involved.
Action Environment
The action of Methyl 4-bromo-3-(bromomethyl)benzoate can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other compounds can affect its reactivity and stability. It’s also important to note that it’s a lachrymator and should be handled with care .
Eigenschaften
IUPAC Name |
methyl 4-bromo-3-(bromomethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJDNFSKEWOMIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466667 | |
| Record name | Methyl 4-bromo-3-(bromomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-3-(bromomethyl)benzoate | |
CAS RN |
142031-67-2 | |
| Record name | Methyl 4-bromo-3-(bromomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-Bromo-3-(bromomethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


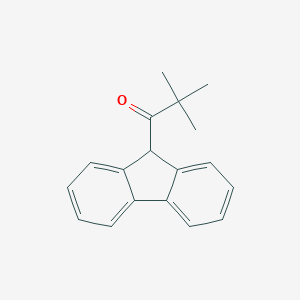
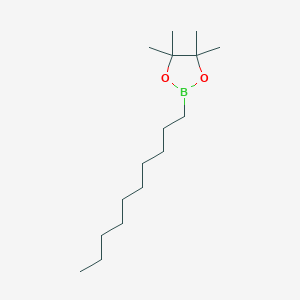

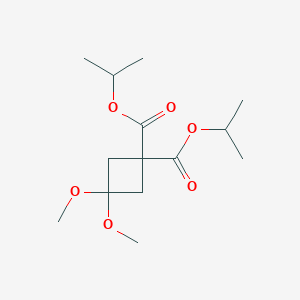

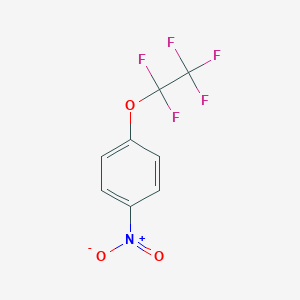
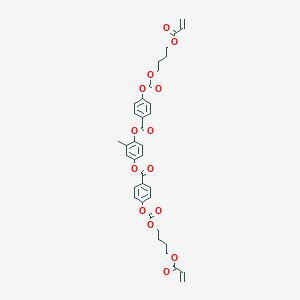


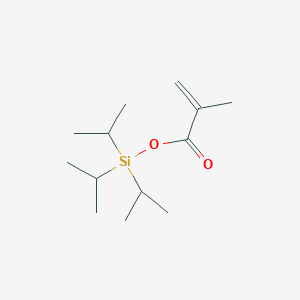

![4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B185889.png)
